molecular formula C15H20N2O2 B12119066 2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- CAS No. 937671-36-8

2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-

Cat. No.: B12119066
CAS No.: 937671-36-8
M. Wt: 260.33 g/mol
InChI Key: IJWWCOMZXFAKTP-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- is a complex organic compound with a quinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, each with unique functional groups introduced through the reactions mentioned above .

Scientific Research Applications

2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- is unique due to its specific substitution pattern and the presence of both methoxy and isopropylamino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

937671-36-8

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

6-methoxy-1-methyl-3-[(propan-2-ylamino)methyl]quinolin-2-one

InChI

InChI=1S/C15H20N2O2/c1-10(2)16-9-12-7-11-8-13(19-4)5-6-14(11)17(3)15(12)18/h5-8,10,16H,9H2,1-4H3

InChI Key

IJWWCOMZXFAKTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC2=C(C=CC(=C2)OC)N(C1=O)C

Origin of Product

United States

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